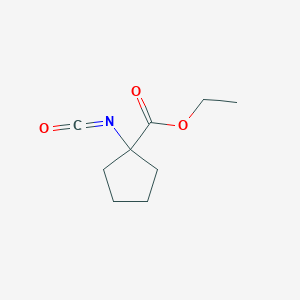
Ethyl 1-isocyanatocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate and sodium azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isocyanatocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 1-isocyanatocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-isocyanatocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins . The isocyanate group can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity .
Comparison with Similar Compounds
Biological Activity
Ethyl 1-isocyanatocyclopentane-1-carboxylate (CAS No. 266308-13-8) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 183.20 g/mol
- Structure : The compound features a cyclopentane ring with an isocyanate and a carboxylate functional group, which contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Protein Interaction : The isocyanate group is known to react with nucleophilic sites on proteins, potentially leading to modifications that can alter protein function. This property may be leveraged for therapeutic applications, particularly in diseases where protein modification plays a role.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in metabolic diseases.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation.
Case Studies
- Study on Enzyme Inhibition : A recent study investigated the effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting potential use as an anticancer agent .
- Cytokine Modulation : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also possesses certain toxic effects at higher concentrations, necessitating careful dosage management in therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 183.20 g/mol |
| CAS Number | 266308-13-8 |
| Potential Biological Activities | Enzyme inhibition, anti-inflammatory effects |
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 1-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9(10-7-11)5-3-4-6-9/h2-6H2,1H3 |
InChI Key |
XCDBGFZEBYVFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















